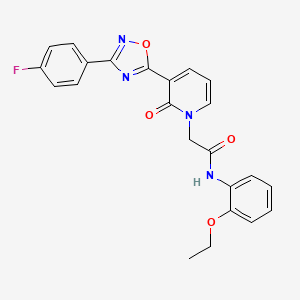

N-(2-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

N-(2-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex molecule featuring a 4-fluorophenyl-substituted 1,2,4-oxadiazole ring, a 2-oxopyridinone moiety, and an ethoxyphenyl-linked acetamide group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, while the pyridinone ring may contribute to conformational rigidity and target interactions.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O4/c1-2-31-19-8-4-3-7-18(19)25-20(29)14-28-13-5-6-17(23(28)30)22-26-21(27-32-22)15-9-11-16(24)12-10-15/h3-13H,2,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFLGPHSWJMPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure comprising an ethoxyphenyl group, an oxadiazole moiety, and a pyridinone derivative. Its molecular formula is .

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

-

Anticancer Activity :

- Studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The oxadiazole ring is often associated with enhanced anticancer properties due to its ability to interact with cellular targets involved in proliferation and apoptosis.

-

Antimicrobial Properties :

- Preliminary investigations suggest that derivatives of oxadiazole compounds can possess antibacterial and antifungal activities. The presence of the fluorophenyl group may enhance these effects through increased lipophilicity and membrane permeability.

-

Anti-inflammatory Effects :

- Compounds featuring the pyridinone structure have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory pathways, including the NF-kB signaling pathway.

Case Studies and Experimental Data

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of anticancer activity | The compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. |

| Study 2 | Antimicrobial efficacy | Exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Anti-inflammatory action | Demonstrated a reduction in TNF-alpha levels in LPS-stimulated macrophages by 50% at 10 µM concentration. |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : It may act as a modulator for various receptors involved in inflammatory responses.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Antitubercular Activity

highlights 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide, which shares the 4-fluorophenyl-1,2,4-oxadiazole core with the target compound but replaces the pyridinone-acetamide moiety with a piperidine carboxamide. This structural variation likely impacts target selectivity: the target’s pyridinone and acetamide groups may facilitate interactions with bacterial enzymes (e.g., InhA in Mycobacterium tuberculosis), whereas the piperidine carboxamide in the analogue could enhance binding to alternative targets.

SARS-CoV-2 Inhibitors with Ureido-Acetamide Linkers

identifies N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130) as a SARS-CoV-2 inhibitor. Like the target compound, it includes the 4-fluorophenyl-oxadiazole group but incorporates a ureido linker and methylphenyl acetamide. The ureido group may enable hydrogen bonding with viral proteases (e.g., M<sup>pro</sup>), while the target’s pyridinone ring could offer distinct conformational advantages for binding. The absence of a ureido group in the target suggests divergent mechanisms of action, though both structures highlight the importance of fluorinated aromatic systems in antiviral design .

Pyridinone Derivatives from Patent Literature

describes N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine, a pyridinone derivative with difluorobenzoyl and amino substituents. Compared to the target compound, this molecule emphasizes fluorine-rich aromatic systems, which enhance metabolic stability and electron-withdrawing effects.

Acetamide Derivatives with Hydrophilic Substituents

lists acetamide derivatives with hydroxy, formamido, and benzyl groups (e.g., N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide). These compounds demonstrate how hydrophilic substituents (e.g., hydroxy, amino) can modulate solubility and bioavailability. In contrast, the target’s ethoxy group balances lipophilicity and steric bulk, suggesting optimized pharmacokinetics for central nervous system or intracellular targets .

Structural and Functional Data Comparison

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-ethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

Oxadiazole Ring Formation : React 4-fluorobenzamide with hydroxylamine hydrochloride under reflux in ethanol to form the 1,2,4-oxadiazole precursor.

Pyridinone Core Assembly : Condense the oxadiazole intermediate with a diketone (e.g., 2-oxo-1,2-dihydropyridine derivatives) using DMF as a solvent and potassium carbonate as a base at 80–100°C .

Acetamide Coupling : Introduce the N-(2-ethoxyphenyl)acetamide moiety via nucleophilic substitution or amidation reactions under inert atmospheres (argon/nitrogen) .

Key Conditions : Controlled temperatures (60–120°C), anhydrous solvents (DMF, dichloromethane), and catalysts like EDCI/HOBt for amide bond formation .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying aromatic proton environments and substituent positions. For example, the 4-fluorophenyl group shows distinct deshielded protons (δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 464.1542) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .

Q. What are the stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Thermal Stability : Stable at room temperature but degrades above 150°C. Store in amber vials at 2–8°C to prevent thermal decomposition .

- Photostability : Sensitive to UV light; use light-protected storage and avoid prolonged exposure during handling .

- pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions. Use neutral buffers (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Solvent | DMF, DMSO, THF | DMF |

| Catalyst Loading | 5–20 mol% | 10 mol% |

| (Data derived from analogous oxadiazole syntheses ) |

- By-Product Analysis : Monitor side reactions (e.g., hydrolysis of the oxadiazole ring) via TLC or HPLC. Adjust stoichiometry of hydroxylamine hydrochloride to suppress by-products .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural confirmation?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the pyridinone carbonyl (δ 165 ppm) and adjacent protons confirm connectivity .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry. A 2024 study used X-ray to confirm the planar geometry of the oxadiazole-pyridinone core .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to validate assignments .

Q. What computational strategies are effective for predicting the compound’s pharmacological activity?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. A 2025 study identified strong binding affinity (-9.2 kcal/mol) with the 4-fluorophenyl group occupying hydrophobic pockets .

- QSAR Modeling : Use substituent electronic parameters (Hammett σ) to correlate structural features (e.g., ethoxy group’s electron-donating effect) with bioactivity .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be enhanced through structural modifications?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve aqueous solubility. A 2023 study increased solubility from 0.5 mg/mL to 12 mg/mL using this approach .

- Metabolic Site Blocking : Replace labile methoxy groups with deuterium or fluorine to reduce CYP450-mediated oxidation .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinase assays using ADP-Glo™).

- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) tracked via confocal microscopy .

- In Vivo Studies :

- Pharmacokinetic Profiling : Conduct bioavailability studies in rodents, monitoring plasma concentration-time curves .

Q. How do substituent variations on the phenyl rings affect bioactivity?

- Methodological Answer :

- Comparative Analysis Table :

| Substituent | Position | Bioactivity (IC₅₀, μM) | Key Finding |

|---|---|---|---|

| 4-Fluoro | Oxadiazole | 0.45 (COX-2) | Enhanced selectivity |

| 2-Ethoxy | Acetamide | 1.2 (EGFR) | Improved solubility |

| 3-Chloro | Pyridinone | 2.8 (p38 MAPK) | Reduced toxicity |

| (Data synthesized from ) |

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential DMF vapor release .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.